molecular formula C11H9BrN2O B1293178 5-Bromo-4-(3-methoxyphenyl)pyrimidine CAS No. 941294-40-2

5-Bromo-4-(3-methoxyphenyl)pyrimidine

Cat. No.: B1293178
CAS No.: 941294-40-2
M. Wt: 265.11 g/mol
InChI Key: RLIIAQQLKMFFSL-UHFFFAOYSA-N
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Description

5-Bromo-4-(3-methoxyphenyl)pyrimidine: is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 g/mol It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position and a 3-methoxyphenyl group at the 4th position of the pyrimidine ring

Scientific Research Applications

Chemistry: 5-Bromo-4-(3-methoxyphenyl)pyrimidine is used as a building block in organic synthesis, particularly in the development of more complex heterocyclic compounds .

Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules that can interact with biological targets .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its unique structure makes it a valuable intermediate in medicinal chemistry .

Safety and Hazards

The safety data sheet for 5-Bromo-4-(3-methoxyphenyl)pyrimidine advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(3-methoxyphenyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrimidine precursor and a brominating agent.

    Bromination: The bromination of the pyrimidine ring is achieved using reagents such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5th position.

    Substitution Reaction:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-(3-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are typically used in cross-coupling reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be obtained.

    Coupling Products: Aryl or alkyl-substituted pyrimidines are the major products of cross-coupling reactions.

Mechanism of Action

The exact mechanism of action of 5-Bromo-4-(3-methoxyphenyl)pyrimidine depends on its specific application and the biological target it interacts with. Generally, the compound can act by:

Comparison with Similar Compounds

  • 5-Bromo-4-(4-methoxyphenyl)pyrimidine
  • 5-Bromo-4-(2-methoxyphenyl)pyrimidine
  • 4-(3-Methoxyphenyl)pyrimidine

Comparison:

Properties

IUPAC Name

5-bromo-4-(3-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-15-9-4-2-3-8(5-9)11-10(12)6-13-7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIIAQQLKMFFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650014
Record name 5-Bromo-4-(3-methoxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-40-2
Record name 5-Bromo-4-(3-methoxyphenyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-(3-methoxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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